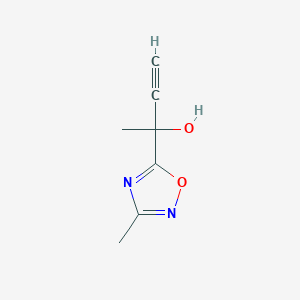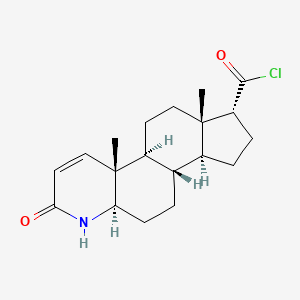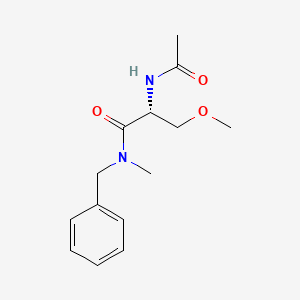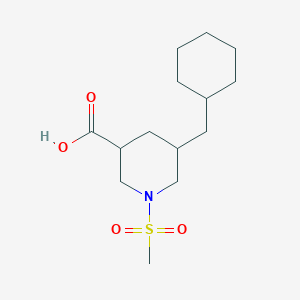
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a compound that features a unique combination of functional groups, including an oxadiazole ring and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other nitrogen-containing compounds.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials, including fluorescent dyes and sensors.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, leveraging its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol depends on its specific application. In medicinal chemistry, the oxadiazole ring can interact with various biological targets, including enzymes and receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme involved in cancer progression . The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Alkyne-Containing Compounds: Compounds with alkyne groups can undergo similar reactions, such as click chemistry, but may lack the unique properties conferred by the oxadiazole ring.
Uniqueness
2-(3-Methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is unique due to the combination of the oxadiazole ring and the alkyne group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
1202769-74-1 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C7H8N2O2/c1-4-7(3,10)6-8-5(2)9-11-6/h1,10H,2-3H3 |
InChI Key |
ZCRRDOIAQHMMAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)




![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)




![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
